Tributyl orthoformate

Description

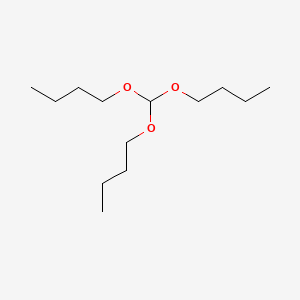

Structure

3D Structure

Properties

IUPAC Name |

1-(dibutoxymethoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h13H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJBIFUEFLWXJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(OCCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060422 | |

| Record name | Butane, 1,1',1''-[methylidynetris(oxy)]tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-43-2 | |

| Record name | 1,1′,1′′-[Methylidynetris(oxy)]tris[butane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-n-butyl orthoformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributyl orthoformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1,1',1''-[methylidynetris(oxy)]tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1,1',1''-[methylidynetris(oxy)]tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1',1''-[methylidynetris(oxy)]tributane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRI-N-BUTYL ORTHOFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT8L7N1BPW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tributyl Orthoformate: Properties, Reactions, and Applications in Synthetic Chemistry

Introduction: Unveiling the Versatility of Tributyl Orthoformate

This compound, with the chemical formula C₁₃H₂₈O₃, is a valuable and versatile reagent in the arsenal of synthetic chemists, particularly those in the pharmaceutical and fine chemical industries. As an orthoester of formic acid, its unique structural features impart a range of chemical reactivities that are exploited for crucial transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its key applications in organic synthesis, and practical insights into its use, grounded in established scientific principles. While often overshadowed by its lower alkyl homologues like triethyl orthoformate, the tributyl derivative offers distinct advantages in specific applications, primarily related to its higher boiling point and different solubility profile.

Part 1: Core Physicochemical Properties

A thorough understanding of the physical properties of a reagent is fundamental to its effective and safe use in the laboratory. The key physical characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₈O₃ | [1] |

| Molecular Weight | 232.36 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 247 °C | [2][3] |

| Melting Point | No data available (For reference, the melting point of triethyl orthoformate is -76 °C) | [4][5] |

| Density | 0.87 g/mL | [2][3] |

| Refractive Index (n²⁰/D) | 1.42 | [2][6] |

| Solubility | Information not explicitly available for this compound. Generally, orthoformates are soluble in organic solvents like alcohols, ethers, and chloroform, and are sensitive to moisture. | [7][8] |

| Flash Point | 89 °C | [2][3] |

Note on Data Availability: While extensive spectral data for this compound is available in databases such as the SDBS (AIST Spectral DB), access to these databases is required for detailed analysis.[2] For illustrative purposes, the spectral characteristics of the closely related triethyl orthoformate are often used as a reference.

Part 2: Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the electrophilic nature of the central carbon atom and its propensity to act as a source of a protected formyl group or as a dehydrating agent.

Acetal and Ketal Formation: A Cornerstone of Carbonyl Protection

One of the most widespread applications of this compound is in the protection of aldehydes and ketones as their corresponding acetals and ketals. This is a critical step in multi-step syntheses where the carbonyl group needs to be shielded from nucleophilic attack or basic conditions. The reaction proceeds via an acid-catalyzed mechanism.

The causality behind this choice of reagent lies in its dual role: it not only participates in the reaction to form the acetal but also acts as a dehydrating agent. The hydrolysis of this compound consumes the water generated during acetalization, driving the equilibrium towards the product.[9] This is a significant advantage over methods that require physical removal of water.

Caption: Acid-catalyzed mechanism of acetal/ketal formation using this compound.

This protocol is a representative example of the use of this compound for the protection of a ketone.

Materials:

-

Cyclohexanone

-

This compound

-

Anhydrous p-toluenesulfonic acid (PTSA) or other suitable acid catalyst

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq) and the anhydrous solvent.

-

Add this compound (1.2-1.5 eq).

-

Add a catalytic amount of PTSA (0.01-0.05 eq).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time will vary depending on the substrate and reaction scale.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude dibutyl ketal.

-

Purify the product by vacuum distillation or column chromatography on silica gel if necessary.

Trustworthiness of the Protocol: This protocol is self-validating as the progress of the reaction can be easily monitored. The workup procedure effectively removes the acid catalyst and byproducts, ensuring the stability of the final product. The use of an excess of this compound helps to ensure the complete conversion of the starting material.

Dehydrating Agent and Water Scavenger

The inherent reactivity of this compound with water makes it an effective dehydrating agent, or water scavenger, in moisture-sensitive reactions.[10] This is particularly valuable in drug development and formulation where the presence of water can lead to degradation of active pharmaceutical ingredients (APIs).[11] For instance, in polyurethane coatings, this compound can be used to remove residual moisture, thereby preventing unwanted side reactions and ensuring the stability and performance of the final product.[12]

The reaction of this compound with water produces butyl formate and butanol, which are typically volatile and can be removed under reduced pressure.

Caption: Reaction of this compound with water.

Other Synthetic Applications

While acetal formation and dehydration are its primary roles, this compound can also participate in other synthetic transformations, often analogous to those of other trialkyl orthoformates. These include:

-

Formylation Reactions: In the presence of a Lewis acid, orthoformates can act as formylating agents for electron-rich substrates.

-

Bodroux-Chichibabin Aldehyde Synthesis: Orthoformates react with Grignard reagents to produce acetals, which can then be hydrolyzed to aldehydes.[4][13]

Part 3: Applications in Drug Development and Industry

The chemical properties of this compound translate into several important applications in the pharmaceutical and chemical industries.

-

Protecting Group Chemistry: As detailed above, the protection of carbonyl functionalities is a frequent necessity in the synthesis of complex drug molecules. The choice of the butyl group in the orthoformate can be advantageous in terms of modifying the solubility and reactivity of intermediates.

-

Moisture Scavenging in Formulations: In the final formulation of moisture-sensitive drugs, trace amounts of water can compromise stability and shelf-life. This compound can be used as an excipient to scavenge this moisture.[11] Its higher boiling point compared to trimethyl or triethyl orthoformate can be beneficial in certain formulation processes.

-

Synthesis of Heterocyclic Compounds: Orthoformates are key building blocks in the synthesis of various heterocyclic systems, which are prevalent scaffolds in many pharmaceuticals.

Part 4: Safety and Handling

This compound is a combustible liquid and should be handled with appropriate care in a well-ventilated fume hood.[2][3] It is also moisture-sensitive, so it should be stored under an inert atmosphere.[6] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

This compound is a highly useful synthetic reagent with a well-defined set of applications, primarily centered around the protection of carbonyl groups and the removal of water from reaction media. Its physical properties, particularly its high boiling point, offer advantages in specific synthetic contexts. A solid understanding of its reactivity, coupled with careful experimental technique, allows researchers and drug development professionals to effectively leverage this versatile molecule in the synthesis of complex and valuable chemical entities.

References

- 1. Triethyl orthoformate CAS#: 122-51-0 [m.chemicalbook.com]

- 2. Triethyl orthoformate(122-51-0) 13C NMR [m.chemicalbook.com]

- 3. Triethyl orthoformate(122-51-0) IR Spectrum [chemicalbook.com]

- 4. Triethyl orthoformate - Wikipedia [en.wikipedia.org]

- 5. Ethyl orthoformate | C7H16O3 | CID 31214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Triethyl orthoformate(122-51-0) 1H NMR [m.chemicalbook.com]

- 7. Tripropyl orthoformate(621-76-1) 1H NMR [m.chemicalbook.com]

- 8. massbank.jp [massbank.jp]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. US6291577B1 - Method for scavenging moisture in polyisocyanates and formulations thereof - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. Triethyl Orthoformate CAS 122-51-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

The Synthetic Chemist's Guide to Tributyl Orthoformate: A Versatile Reagent in Modern Organic Synthesis

Abstract

Tributyl orthoformate, with the chemical formula HC(OC₄H₉)₃, is a valuable and versatile reagent in the arsenal of the modern organic chemist. While often overshadowed by its lower molecular weight analogue, triethyl orthoformate, the unique properties of the butyl derivative offer distinct advantages in specific synthetic contexts. This in-depth technical guide explores the core applications of this compound in organic synthesis, providing field-proven insights into its use as a formylating agent, a protecting group, and a dehydrating agent. We will delve into the mechanistic underpinnings of its reactivity, present detailed experimental protocols, and offer a comparative perspective to its more common ethyl counterpart. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this powerful synthetic tool.

Introduction: Understanding the Orthoformate Functional Group

Orthoformates are a class of organic compounds characterized by the presence of three alkoxy groups attached to a single carbon atom, which is also bonded to a hydrogen atom. They can be considered as esters of the hypothetical orthoformic acid, HC(OH)₃. Their utility in organic synthesis stems from the electrophilic nature of the central carbon atom and their ability to act as a source of a protected formyl group or as efficient water scavengers.

This compound (CAS 588-43-2) is a colorless liquid with a higher boiling point and lower water solubility compared to triethyl orthoformate, properties that can be strategically exploited in reaction design and work-up procedures.[1]

Table 1: Physical and Safety Properties of this compound

| Property | Value | Reference |

| CAS Number | 588-43-2 | |

| Molecular Formula | C₁₃H₂₈O₃ | |

| Molecular Weight | 232.36 g/mol | |

| Boiling Point | 247 °C | [1] |

| Density | 0.872 g/cm³ | [1] |

| Flash Point | 89 °C | [1] |

| Safety | Causes skin and serious eye irritation. |

This compound as a Formylating Agent

One of the primary applications of this compound is in the introduction of a formyl group (-CHO) into a molecule. This can be achieved through various synthetic strategies, the most notable being the Bodroux-Chichibabin aldehyde synthesis.

The Bodroux-Chichibabin Aldehyde Synthesis

The Bodroux-Chichibabin aldehyde synthesis is a classic and reliable method for the conversion of a Grignard reagent into an aldehyde containing one additional carbon atom.[2][3] The reaction proceeds by the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the orthoformate, leading to the formation of a dibutoxy acetal. This intermediate is then hydrolyzed under acidic conditions to yield the desired aldehyde.[4] While many examples in the literature utilize triethyl orthoformate, this compound can be used analogously.[4]

Caption: The Bodroux-Chichibabin aldehyde synthesis workflow.

The choice of the butyl over the ethyl derivative can be advantageous in cases where a higher reaction temperature is required to drive the reaction to completion, as the replacement of the first alkoxide group can be slow.[4][5]

The following is a representative protocol using triethyl orthoformate, which can be adapted for this compound, likely with adjustments to reaction temperature and time.

To a stirred solution of the Grignard reagent (prepared from 1.0 equivalent of the corresponding halide and 1.1 equivalents of magnesium turnings) in anhydrous diethyl ether, triethyl orthoformate (1.2 equivalents) is added dropwise at 0 °C.[5] The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 3-4 hours. After cooling, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude acetal is then hydrolyzed by stirring with a mixture of dilute hydrochloric acid and THF at room temperature until TLC analysis indicates complete conversion to the aldehyde. The product is then extracted, purified by column chromatography or distillation to afford the desired aldehyde.[5]

Formylation of Amines

This compound can also be employed for the N-formylation of primary and secondary amines. This reaction is a valuable tool for the synthesis of formamides, which are important intermediates in medicinal chemistry and serve as protecting groups for amines. The reaction can often be performed under neutral conditions, simply by heating the amine with an excess of the orthoformate.[6]

Caption: General scheme for the N-formylation of amines.

The use of this compound in this context can be beneficial due to its higher boiling point, allowing for reactions to be conducted at elevated temperatures without the need for a sealed vessel.

This compound as a Protecting Group

The protection of hydroxyl groups is a critical step in the multi-step synthesis of complex organic molecules. This compound serves as an effective reagent for the formation of acetals, which are robust protecting groups for 1,2- and 1,3-diols.[7][8]

The reaction of a diol with this compound in the presence of an acid catalyst leads to the formation of a cyclic acetal. These acetals are stable to a wide range of reaction conditions, including basic, organometallic, and reducing environments, but are readily cleaved under acidic conditions.[7]

Caption: Protection of a diol using this compound.

This compound as a Dehydrating Agent

In addition to its role as a synthetic building block, this compound is an excellent dehydrating agent, or water scavenger.[9] In moisture-sensitive reactions, such as esterifications and acetalizations, the presence of water can hinder the reaction progress or lead to undesired side products. This compound reacts with water to form butyl formate and butanol, effectively removing it from the reaction medium and driving the equilibrium towards the desired product.[10]

This property is particularly useful in Fischer esterification reactions, where the removal of the water byproduct is crucial for achieving high yields.

Caption: Role of this compound as a water scavenger.

Applications in Heterocyclic Synthesis

Orthoformates, including this compound, are valuable reagents in the synthesis of a wide variety of heterocyclic compounds.[11][12] They can serve as a one-carbon building block for the construction of ring systems containing nitrogen, oxygen, and sulfur. For instance, the reaction of orthoformates with 1,2- or 1,3-dinucleophiles can lead to the formation of five- or six-membered heterocyclic rings.[11][13]

Conclusion

This compound is a highly effective and versatile reagent in organic synthesis. Its utility as a formylating agent, a protecting group for diols, and an efficient dehydrating agent makes it an indispensable tool for chemists in academia and industry. The higher boiling point and reduced water solubility of this compound compared to its ethyl counterpart offer practical advantages in specific applications. A thorough understanding of its reactivity and judicious application will undoubtedly continue to contribute to the elegant and efficient synthesis of complex organic molecules.

References

-

LookChem. Cas 588-43-2, this compound. [Link]

-

Chem-Supply. Cas no 588-43-2 (this compound). [Link]

-

ResearchGate. Reaction of primary amines with triethyl orthoformate in water. [Link]

-

MDPI. One-Pot Reactions of Triethyl Orthoformate with Amines. [Link]

-

PMC - NIH. Formylation of Amines. [Link]

-

ResearchGate. (PDF) One-Pot Reactions of Triethyl Orthoformate with Amines. [Link]

-

Grokipedia. Triethyl orthoformate. [Link]

-

ResearchGate. (PDF) Formylation of Amines. [Link]

-

PMC - NIH. Catalytic Performance of Immobilized Sulfuric Acid on Silica Gel for N-Formylation of Amines with Triethyl Orthoformate. [Link]

-

PENPET Petrochemical Trading. Triethyl orthoformate (TEOF). [Link]

-

Ataman Kimya. TRIETHYL ORTHOFORMATE. [Link]

-

ChemicalDesk.Com. Bodroux-Chichibabin aldehyde synthesis. [Link]

-

Wikipedia. Bodroux–Chichibabin aldehyde synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Essential Role of Triethyl Orthoformate. [Link]

-

ResearchGate. (PDF) Orthoesters in Heterocycle Synthesis. [Link]

-

Semantic Scholar. Orthoesters in heterocycle synthesis. [Link]

-

The Hive. Phenyl-MgBr + Orthoformate -> Benzaldehyde. [Link]

-

KISHIDA CHEMICAL CO., LTD. Triethyl orthoformate,8024E-2,2024/08/20 - Safety Data Sheet. [Link]

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

-

Cambridge University Press. Bouveault Aldehyde Synthesis. [Link]

-

ResearchGate. N-formylation of amines with triethyl orthoformate. [Link]

-

Wikipedia. Triethyl orthoformate. [Link]

-

chemeurope.com. Bodroux-Chichibabin aldehyde synthesis. [Link]

-

RSC Publishing. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. [Link]

-

Docta Complutense. On the Use of Orthoformates as an Efficient Approach to Enhance the Enzymatic Enantioselective Synthesis of (S)-Ibuprofen. [Link]

-

Sanjay Chemicals (India) Pvt. Ltd. TRIETHYL ORTHOFORMATE (TEOF). [Link]

-

MDPI. One-Pot Reactions of Triethyl Orthoformate with Amines. [Link]

- Google Patents.

-

ConnectSci. Selective Protection Strategies in the Synthesis of TRIS-Fatty Ester Derivatives. [Link]

-

Chem-Station Int. Ed. Protection of 1,2-/1,3-Diols. [Link]

-

Vedantu. The product of the reaction of ethyl orthoformate HCOEt3 class 11 chemistry CBSE. [Link]

Sources

- 1. 588-43-2(this compound) | Kuujia.com [kuujia.com]

- 2. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. ChemicalDesk.Com: Bodroux-Chichibabin aldehyde synthesis [allchemist.blogspot.com]

- 5. Phenyl-MgBr + Orthoformate -> Benzaldehyde , Hive Methods Discourse [chemistry.mdma.ch]

- 6. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]

- 8. benchchem.com [benchchem.com]

- 9. Triethyl Orthoformate: Pure Reagent for Synthesis by PENPET [penpet.com]

- 10. Triethyl orthoformate - Wikipedia [en.wikipedia.org]

- 11. repositorium.uminho.pt [repositorium.uminho.pt]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

Introduction: The Role of Orthoesters in Synthetic Chemistry

An In-Depth Technical Guide to Tributyl Orthoformate: Structure, Properties, and Applications in Modern Synthesis

In the landscape of organic synthesis, orthoesters represent a versatile and powerful class of reagents. Among these, this compound (systematically named 1-(dibutoxymethoxy)butane) stands out for its utility in driving reactions that are otherwise challenging due to equilibrium constraints. As the tributyl ester of orthoformic acid, its unique structure—a central carbon atom bonded to three butoxy groups—imparts valuable reactivity. This guide offers a senior application scientist's perspective on the structure, molecular properties, and strategic applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development. We will delve into its core reactivity, provide field-proven insights into its use, and present a detailed experimental workflow for a critical transformation in pharmaceutical chemistry: amide bond formation.

Part 1: Molecular Structure and Physicochemical Properties

The efficacy of this compound as a synthetic reagent is a direct consequence of its molecular architecture. The central methine carbon is attached to three oxygen atoms, which in turn are connected to n-butyl groups. This arrangement makes the central carbon highly electrophilic and susceptible to nucleophilic attack, particularly under acidic conditions.

Caption: Chemical Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below. This data is essential for planning experiments, ensuring safety, and predicting its behavior in various reaction media.

| Property | Value | Reference |

| IUPAC Name | 1-(dibutoxymethoxy)butane | [1] |

| Synonyms | Tributoxymethane, Tri-n-butyl orthoformate | [1] |

| CAS Number | 588-43-2 | [1] |

| Molecular Formula | C₁₃H₂₈O₃ | [1] |

| Molecular Weight | 232.36 g/mol | [1] |

Part 2: Core Reactivity and Mechanistic Insights

The primary utility of this compound in synthesis stems from two key functions: acting as an efficient water scavenger and serving as a precursor for formylating or protecting groups.

Dehydration and Driving Reaction Equilibria

Many crucial reactions in drug synthesis, such as amidation, esterification, and acetal formation, are reversible condensation reactions that produce water as a byproduct. According to Le Châtelier's principle, the removal of this water is necessary to drive the reaction equilibrium towards the product. This compound excels in this role. It reacts irreversibly with water under mild acidic or thermal conditions to form butyl formate and butanol, effectively sequestering the water byproduct.

This mechanism is superior to physical dehydration methods (like azeotropic distillation) as it can be performed at lower temperatures and without the need for specialized equipment, preserving thermally sensitive functional groups common in complex pharmaceutical intermediates. The choice of the butyl group, compared to smaller alkyl groups like in triethyl orthoformate, results in a higher boiling point, making it suitable for reactions that require elevated temperatures to proceed at a reasonable rate while still allowing for the eventual removal of byproducts.

Electrophilic Reactivity: A Source for Synthetic Building Blocks

Under acidic catalysis, this compound can act as an electrophile. It is a valuable reagent for the protection of diols, forming a cyclic acetal, or for converting carboxylic acids into butyl esters. While less common than its dehydrating role, this reactivity is a useful tool in a synthetic chemist's arsenal. Its reactivity is analogous to that of the more widely studied triethyl orthoformate, which is used in the Bodroux-Chichibabin aldehyde synthesis and for the formylation of activated aromatic compounds.[2]

Part 3: Application in Amide Bond Synthesis—A Cornerstone of Drug Development

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry, as the amide functional group is present in approximately 25% of all available drugs.[3] The direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a stable carboxylate-ammonium salt and the unfavorable equilibrium of the condensation itself.[3] While numerous coupling reagents exist, many suffer from poor atom economy and generate significant waste.[4]

This compound provides a clean and efficient alternative by acting as an in situ dehydrating agent, facilitating the direct coupling of carboxylic acids and amines.

Experimental Protocol: this compound-Mediated Direct Amidation

This protocol describes a general, self-validating procedure for the synthesis of a secondary amide.

Objective: To synthesize N-benzylbenzamide from benzoic acid and benzylamine using this compound as a dehydrating agent.

Materials:

-

Benzoic Acid (1.0 eq)

-

Benzylamine (1.0 eq)

-

This compound (1.2 eq)

-

Anhydrous Toluene or Acetonitrile (solvent)

-

Inert atmosphere (Nitrogen or Argon)

Methodology:

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoic acid.

-

Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes. This is crucial as orthoformates are moisture-sensitive.

-

Reagent Addition: Add anhydrous toluene (or acetonitrile) to dissolve the benzoic acid. Follow with the addition of benzylamine via syringe. Finally, add this compound (1.2 equivalents) to the stirring solution.

-

Causality Insight: Using a slight excess of this compound ensures the complete removal of both adventitious water and the water generated during the reaction. Toluene is a good solvent choice as it is non-protic and can facilitate water removal azeotropically if higher temperatures are needed, though the chemical dehydration is the primary mechanism here.

-

-

Reaction: Heat the reaction mixture to 80-110 °C and monitor its progress.

-

Self-Validation: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A spot corresponding to the amide product should appear and grow in intensity, while the starting material spots diminish. The reaction is typically complete within 5-15 hours.[5]

-

-

Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove the solvent and volatile byproducts (butanol, butyl formate). c. The crude residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide. d. The identity and purity of the product should be confirmed by NMR spectroscopy and mass spectrometry.

Caption: Workflow for this compound-Mediated Amidation.

Conclusion

This compound is a highly valuable and practical reagent for professionals in drug development and organic synthesis. Its primary strength lies in its function as a potent chemical dehydrating agent, enabling challenging condensation reactions like direct amidation to proceed in high yield under relatively mild conditions. By understanding its structure and reactivity, researchers can leverage this orthoester to streamline synthetic routes, improve process efficiency, and avoid the waste associated with many traditional coupling reagents. Its application in forming the ubiquitous amide bond underscores its importance as a tool for building the complex molecular architectures required for modern pharmaceuticals.

References

-

Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. Available at: [Link]

-

Chem-Impex. (n.d.). Triethyl orthoformate. Retrieved from [Link]

-

Deiana, C., Sakhno, Y., Fabbiani, M., Pazzi, M., Vincenti, M., & Martra, G. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines by Using Heterogeneous Catalysts: Evidence of Surface Carboxylates as Activated Electrophilic Species. ChemCatChem. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Triethyl Orthoformate in Modern Chemical Synthesis. Retrieved from [Link]

-

Furia, M., et al. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]

-

Ataman Kimya. (n.d.). TRIETHYL ORTHOFORMATE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tri-n-butyl orthoformate. PubChem Compound Database. Retrieved from [Link]

-

Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: [Link]

-

Wikipedia. (n.d.). Triethyl orthoformate. Retrieved from [Link]

Sources

- 1. Tri-n-butyl orthoformate | C13H28O3 | CID 68521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Triethyl orthoformate - Wikipedia [en.wikipedia.org]

- 3. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]

A Comprehensive Technical Guide to the Synthesis of Tributyl Orthoformate

Introduction: The Versatility and Importance of Tributyl Orthoformate

This compound, a key organic compound, serves as a vital building block and reagent in a multitude of synthetic applications. Its utility spans from the pharmaceutical sector, where it is instrumental in the synthesis of various active pharmaceutical ingredients (APIs), to the agrochemical and specialty chemical industries.[1][2] This guide provides an in-depth exploration of the synthesis of this compound from butanol and chloroform, offering a detailed protocol, mechanistic insights, and critical safety considerations tailored for researchers, scientists, and professionals in drug development.

The synthesis of orthoformates, such as the triethyl and trimethyl analogs, has been a subject of interest for their wide-ranging applications in producing pharmaceuticals like chloroquine and quinoper, as well as in the creation of polymers and photosensitive materials.[2][3] The principles governing these syntheses are largely applicable to this compound, with adjustments for the specific properties of butanol.

The Core Reaction: A Modified Williamson Ether Synthesis Approach

The synthesis of this compound from butanol and chloroform is fundamentally analogous to the Williamson ether synthesis, a classic method for forming ethers from an organohalide and an alkoxide.[4][5][6] In this case, butanol is deprotonated by a strong base to form the butoxide anion, which then acts as a nucleophile. Chloroform, with its three chlorine atoms, serves as the electrophilic carbon source.

The overall reaction can be summarized as follows:

CHCl₃ + 3 CH₃(CH₂)₃OH + 3 NaOH → HC(O(CH₂)₃CH₃)₃ + 3 NaCl + 3 H₂O

This reaction is typically carried out in the presence of a phase transfer catalyst (PTC) to facilitate the interaction between the aqueous phase (containing the sodium hydroxide) and the organic phase (containing the butanol and chloroform).[7][8] The PTC, often a quaternary ammonium salt, helps to transport the butoxide anion into the organic phase where the reaction occurs.[7]

Mechanistic Insights: The Stepwise Formation of an Orthoester

The formation of this compound proceeds through a series of nucleophilic substitution reactions. The mechanism can be conceptualized as follows:

-

Deprotonation: Butanol is deprotonated by a strong base, typically sodium hydroxide, to form the sodium butoxide salt.

-

Nucleophilic Attack: The butoxide anion, a potent nucleophile, attacks the electrophilic carbon of chloroform.

-

Substitution: One chlorine atom is displaced in an SN2-like reaction, forming dibutyl chloromethyl ether.

-

Repetition: This process is repeated two more times, with butoxide displacing the remaining two chlorine atoms to ultimately yield this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where careful control of reaction parameters and purification steps ensures a high-purity final product.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| n-Butanol | 74.12 | Specify | Specify | ≥99% |

| Chloroform | 119.38 | Specify | Specify | ≥99% |

| Sodium Hydroxide | 40.00 | Specify | Specify | ≥97% |

| Phase Transfer Catalyst (e.g., TBAB) | 322.37 | Specify | Specify | ≥98% |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - |

Step-by-Step Methodology

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.

-

Reagent Charging: Charge the flask with n-butanol and the phase transfer catalyst.

-

Base Addition: Prepare a concentrated aqueous solution of sodium hydroxide and add it dropwise to the stirred butanol mixture. An exothermic reaction will occur, so cooling with an ice bath may be necessary to maintain the desired reaction temperature.

-

Chloroform Addition: Once the base addition is complete, add chloroform dropwise from the dropping funnel. Maintain a controlled addition rate to manage the exothermicity of the reaction.

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the sodium chloride byproduct. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with water and brine to remove any remaining impurities.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature.

Safety: A Paramount Consideration

The synthesis of this compound involves the use of hazardous materials, and strict adherence to safety protocols is essential.[9][10]

Hazard Analysis

-

Chloroform: A suspected carcinogen and a potent anesthetic.[11] It is toxic if inhaled, ingested, or absorbed through the skin.[10] All handling of chloroform should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[10][12]

-

n-Butanol: A flammable liquid and can cause irritation to the eyes, skin, and respiratory tract.

-

Sodium Hydroxide: A corrosive solid that can cause severe burns upon contact.

Emergency Procedures

-

In case of skin contact: Immediately wash the affected area with copious amounts of water.

-

In case of eye contact: Flush eyes with water for at least 15 minutes and seek immediate medical attention.

-

In case of inhalation: Move to fresh air and seek medical attention.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.

Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the methine proton (CH) and the protons of the butyl groups (-OCH₂CH₂CH₂CH₃). |

| ¹³C NMR | Resonances for the methine carbon and the four distinct carbons of the butyl group.[13] |

| IR Spectroscopy | Characteristic C-O stretching frequencies for the ether linkages. |

Conclusion: A Robust and Scalable Synthesis

The synthesis of this compound from butanol and chloroform via a phase transfer-catalyzed Williamson ether-type reaction is a robust and scalable method. By understanding the underlying reaction mechanism and adhering to a well-defined experimental protocol and stringent safety measures, researchers can reliably produce high-purity this compound for a variety of applications in the pharmaceutical and chemical industries.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Chemical uses of triethyl orthoformate_Chemicalbook [chemicalbook.com]

- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. CN109180441B - Synthetic method of triethyl orthoformate - Google Patents [patents.google.com]

- 8. CN106946666A - The synthesis technique of trimethyl orthoformate - Google Patents [patents.google.com]

- 9. nwsci.com [nwsci.com]

- 10. laballey.com [laballey.com]

- 11. safety.duke.edu [safety.duke.edu]

- 12. uml.edu [uml.edu]

- 13. Triethyl orthoformate(122-51-0) 13C NMR [m.chemicalbook.com]

A Technical Guide to Tributyl Orthoformate (CAS: 588-43-2): Properties, Safety, and Synthetic Applications

Abstract

Tributyl orthoformate (TBOF), also known as tributoxymethane, is a valuable and versatile reagent in modern organic synthesis. As an orthoester of formic acid, its utility extends beyond that of a simple solvent or building block. This technical guide provides an in-depth analysis of TBOF, designed for researchers, scientists, and professionals in drug development. We will explore its fundamental physicochemical properties, present a comprehensive safety profile derived from Safety Data Sheet (SDS) information, and delve into its core reactivity and mechanistic pathways. Furthermore, this guide offers practical insights into its application, particularly as a dehydrating agent and in the formation of acetal protecting groups, supported by a detailed experimental protocol.

Compound Identification and Physicochemical Properties

This compound is an organic compound with the chemical formula C13H28O3[1]. Its unique structure, featuring a central carbon atom bonded to three butoxy groups, dictates its chemical behavior and applications.

-

CAS Number: 588-43-2[1]

-

EC Number: 209-618-7

-

Synonyms: Tributoxymethane, Orthoformic Acid Tributyl Ester[1]

-

IUPAC Name: 1-(dibutoxymethoxy)butane[1]

The key physical and chemical properties of this compound are summarized in the table below. The relatively high boiling point and flash point compared to its lower alkyl analogues (e.g., triethyl orthoformate) make it suitable for reactions requiring elevated temperatures.

| Property | Value | Source |

| Molecular Weight | 232.36 g/mol | [1] |

| Physical State | Clear, Colorless to Almost Colorless Liquid (at 20°C) | |

| Boiling Point | 247°C | |

| Flash Point | 89°C | |

| Relative Density | 0.87 |

Comprehensive Safety Profile

A thorough understanding of the hazards associated with this compound is paramount for its safe handling in a laboratory or manufacturing setting. The following information is synthesized from authoritative Safety Data Sheets (SDS).

GHS Hazard Classification

This compound is classified as a hazardous substance. The primary hazards are related to skin and eye irritation.

| Hazard Class | Hazard Code | Statement |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1] |

The assigned signal word is Warning .

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is essential to minimize exposure and risk.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor inhalation. Use of explosion-proof electrical equipment is recommended, and measures should be taken to prevent the buildup of electrostatic charge.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are mandatory. A lab coat or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: Not typically required if work is performed under adequate ventilation. If vapors or aerosols are generated, a respirator with an appropriate organic vapor cartridge should be used.

-

First Aid and Emergency Procedures

The following diagram outlines the immediate actions to be taken in the event of an exposure.

Caption: First aid workflow for this compound exposure.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of orthoformates stems from their unique reactivity, primarily driven by the electrophilic central carbon.

Role as a Dehydrating Agent

In many reactions that produce water, such as esterifications or ketalizations, the equilibrium can be unfavorable. Orthoformates serve as efficient water scavengers. They react with water, particularly under acidic conditions, to form an ester and alcohols, effectively removing water from the reaction mixture and driving the equilibrium towards the desired product. The use of this compound produces butanol and butyl formate, which have higher boiling points than the ethanol and ethyl formate produced by the more common triethyl orthoformate, a factor that can be leveraged in reaction design.

Acetal and Ketal Formation (Protecting Group Chemistry)

One of the most critical applications of TBOF in complex molecule synthesis, such as in drug development, is the protection of carbonyl groups (aldehydes and ketones) or diols. TBOF reacts with 1,2- and 1,3-diols in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, PTSA) to form a cyclic acetal. This reaction is highly efficient and protects the diol functionality from a wide range of reaction conditions.

The mechanism, illustrated below, begins with the protonation of an oxygen atom on the orthoformate, making it a better leaving group. The diol then attacks the electrophilic central carbon in a stepwise fashion, eliminating butanol to form the stable five- or six-membered cyclic acetal.

Caption: Acid-catalyzed formation of a cyclic acetal from a diol.

Experimental Protocol: Protection of a Diol

This protocol provides a representative method for the protection of a generic 1,2-diol using this compound. The causality for each step is explained to provide a deeper understanding of the process.

Objective: To protect 1,2-propanediol by converting it into a cyclic acetal using this compound.

Materials:

-

1,2-Propanediol

-

This compound (TBOF)

-

p-Toluenesulfonic acid monohydrate (PTSA)

-

Toluene (or another suitable azeotroping solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dean-Stark apparatus or soxhlet extractor with molecular sieves

Step-by-Step Methodology:

-

Reactor Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. This setup is crucial for removing the butanol byproduct via azeotropic distillation with toluene, which drives the reaction to completion.

-

Charging Reagents: To the flask, add the 1,2-propanediol (1.0 eq), toluene (to create a ~0.5 M solution), and this compound (1.1 eq). The slight excess of TBOF ensures the complete conversion of the diol.

-

Catalyst Addition: Add a catalytic amount of PTSA (0.01-0.05 eq). The acid catalyst is essential to activate the orthoformate, initiating the reaction mechanism described previously.

-

Reaction: Heat the mixture to reflux. Monitor the collection of the butanol/toluene azeotrope in the Dean-Stark trap. The reaction is typically complete when butanol is no longer being collected. Progress can also be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with a saturated NaHCO₃ solution. This step neutralizes the PTSA catalyst, quenching the reaction and preventing product degradation upon concentration.

-

Extraction & Drying: Wash the organic layer with brine, then dry it over anhydrous MgSO₄. This removes residual water and salts from the organic phase.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography if necessary to yield the pure acetal.

Conclusion

This compound is a potent synthetic tool with well-defined properties and applications. Its role as a dehydrating agent and, more significantly, as a reagent for the formation of acetal protecting groups, makes it highly relevant for complex, multi-step syntheses in fields like pharmaceutical development. The choice of the butyl ester over other analogues provides specific advantages related to reaction temperature and byproduct management. By understanding its reactivity and adhering strictly to the safety protocols outlined in its SDS, researchers can effectively and safely leverage this versatile compound to achieve their synthetic goals.

References

- TCI Chemicals. SAFETY DATA SHEET: this compound. [URL: https://www.tcichemicals.com/assets/sds/O0269_US_EN.pdf]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 68521, Tri-n-butyl orthoformate. [URL: https://pubchem.ncbi.nlm.nih.

Sources

A Senior Application Scientist's Guide to the Commercial Availability and Use of Tributyl Orthoformate in Research

For the modern researcher in drug development and organic synthesis, the selection of high-quality reagents is a critical determinant of experimental success. Tributyl orthoformate (CAS No. 588-43-2), a versatile yet sensitive compound, serves as a powerful tool for creating acetals, acting as a dehydrating agent, and participating in formylation reactions. However, its efficacy is directly tied to its purity and proper handling. This guide provides an in-depth perspective on sourcing, verifying, and applying this compound to ensure reproducible and reliable results in a research setting.

Section 1: Strategic Sourcing and Procurement

The first step in any successful research campaign is the procurement of reliable starting materials. For this compound, a moisture-sensitive liquid, this requires careful consideration of the supplier's quality systems and logistical capabilities.

Identifying Reputable Suppliers

Researchers should prioritize suppliers who provide comprehensive documentation and transparent quality metrics. Key indicators of a reliable supplier include:

-

Detailed Certificate of Analysis (CoA): A CoA should be readily available and include not just an assay value (e.g., >95% by GC), but also specifications for key impurities and water content.[1][2][3]

-

Gas Chromatography (GC) Data: The CoA should specify that the purity was determined by Gas Chromatography (GC), which is the industry standard for this compound.[3][4]

-

Proper Packaging: this compound is moisture-sensitive and should be supplied in tightly sealed containers, often under an inert atmosphere like argon, to prevent hydrolysis.[5]

Key Purchasing Parameters

When evaluating options, researchers must look beyond price. The following table outlines critical parameters and compares leading global suppliers known for providing research-grade chemicals.

| Parameter | MilliporeSigma (Sigma-Aldrich) | Thermo Fisher Scientific (Alfa Aesar) | TCI Chemicals |

| Typical Purity | ≥95% - 98% | 98% | >95.0% (GC)[6] |

| Available Quantities | 25 mL, 100 mL | 25 g, 100 g | 25 mL, 500 mL |

| Packaging | Sure/Seal™ bottles available | Standard glass bottles | Glass bottles |

| Documentation | Detailed CoA, SDS available online | CoA, SDS available online[7] | CoA, SDS available online[6] |

| Special Notes | Anhydrous grades are offered for moisture-sensitive applications.[8] | Part of the Acros Organics portfolio. | Known for high-purity reagents for synthesis. |

This table is for illustrative purposes. Researchers should always consult the supplier's specific product page for the most current information.

Section 2: Incoming Quality Verification

Trust, but verify. While a supplier's CoA provides a baseline, in-house verification is a hallmark of rigorous science, especially for a reagent as sensitive as this compound. Hydrolysis due to improper storage or handling can introduce butanol and formic acid, which can critically interfere with subsequent reactions.

Workflow for Incoming Reagent Verification

A systematic approach to quality control ensures that only reagents meeting specifications enter the laboratory workflow.

Sources

- 1. scribd.com [scribd.com]

- 2. adventchembio.com [adventchembio.com]

- 3. adventchembio.com [adventchembio.com]

- 4. This compound >95.0%(GC) 25mL - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]

- 5. calpaclab.com [calpaclab.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Triethyl orthoformate, 98% 500 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 原甲酸三乙酯 anhydrous, 98% | Sigma-Aldrich [sigmaaldrich.com]

A Senior Application Scientist's Guide to Tributyl Orthoformate: Core Reaction Mechanisms and Practical Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Utility of Tributyl Orthoformate

In the landscape of synthetic organic chemistry, orthoformates stand as a uniquely versatile class of reagents. Among them, this compound [HC(OBu)₃], hereafter referred to as TBOF, offers a distinct set of properties that make it an invaluable tool in the synthesis of complex molecules, particularly within pharmaceutical and materials science. While its lighter analogs, trimethyl and triethyl orthoformate, are more frequently cited, TBOF provides specific advantages related to its higher boiling point, increased lipophilicity, and the steric nature of its butoxy groups.

This guide moves beyond a simple recitation of reactions. It is designed to provide a deep, mechanistic understanding of TBOF's core reactivity, empowering the practicing scientist to make informed decisions in experimental design. We will explore the causality behind its function—not just what it does, but why it works—grounded in established chemical principles and supported by authoritative literature.

Core Physicochemical Properties: The Basis for Application

The decision to employ TBOF over other orthoformates is fundamentally driven by its physical properties. A comparison with its common analogs reveals the strategic advantages it offers.

| Property | Trimethyl Orthoformate (TMOF) | Triethyl Orthoformate (TEOF) | This compound (TBOF) | Rationale for Selection of TBOF |

| Formula | HC(OCH₃)₃ | HC(OC₂H₅)₃ | HC(OC₄H₉)₃ | Larger alkyl groups increase lipophilicity. |

| Molecular Weight | 106.12 g/mol | 148.20 g/mol | 232.38 g/mol | Higher mass can be a factor in process calculations. |

| Boiling Point | 101-102 °C | 146 °C[1][2] | 245 °C | Allows for significantly higher reaction temperatures, accelerating slow reactions and enabling distillative removal of lower-boiling byproducts. |

| Density | 0.97 g/mL | 0.891 g/mL[1][3] | 0.885 g/mL | Lower density than water. |

| Solubility | Reacts with water | Slightly soluble, decomposes[3][4] | Sparingly soluble | Good solubility in common organic solvents like ethers, chloroform, and ethyl acetate.[4] |

The standout feature is TBOF's high boiling point (245 °C). This property is not trivial; it directly enables reaction conditions that are unattainable with TMOF or TEOF, allowing chemists to drive sluggish reactions to completion or to more easily remove volatile byproducts like methanol or ethanol via distillation.

PART 1: The Dual Role in Acetal & Ketal Formation

One of the most fundamental applications of TBOF is in the protection of aldehydes and ketones as acetals and ketals, respectively. In this capacity, TBOF serves a dual purpose: it is both the reagent that provides the alkoxy groups and the dehydrating agent that drives the equilibrium towards product formation.

The Acid-Catalyzed Mechanism of Acetalization

The formation of an acetal is a reversible, acid-catalyzed process. The forward reaction is driven to completion by the removal of the water byproduct. This is where TBOF's secondary role becomes critical. It reacts stoichiometrically with water to produce butyl formate and butanol, irreversibly shifting the equilibrium.[5]

The generally accepted mechanism proceeds as follows:

-

Protonation of the Carbonyl: An acid catalyst (e.g., p-TsOH, H₂SO₄) protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack by Butanol: A molecule of butanol (either present as a solvent or generated in situ) attacks the activated carbonyl carbon, forming a protonated hemiketal.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Loss of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group, generating a resonance-stabilized carbocation (an oxocarbenium ion).

-

Second Nucleophilic Attack: A second molecule of butanol attacks the carbocation, leading to the protonated acetal.

-

Deprotonation: The catalyst is regenerated by the removal of a proton, yielding the final dibutyl acetal.

Simultaneously, TBOF acts as a water scavenger: HC(OBu)₃ + H₂O ⇌ HCOOBu + 2 BuOH

This reaction consumes the water generated during acetal formation, preventing the reverse reaction and ensuring a high yield of the protected product.

Experimental Protocol: Ketalization of Cyclohexanone

This protocol is an illustrative example adapted from established procedures for orthoformates.[6] The higher boiling point of TBOF allows for efficient removal of byproducts.

Objective: To synthesize cyclohexanone dibutyl ketal.

Materials:

-

Cyclohexanone (1.0 equiv)

-

This compound (1.5 equiv)

-

n-Butanol (optional, as solvent)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 equiv)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Appropriate organic solvents for extraction and chromatography (e.g., diethyl ether, hexane, ethyl acetate)

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a distillation head, add cyclohexanone (1.0 equiv) and this compound (1.5 equiv). If a solvent is desired for a more dilute reaction, n-butanol can be used.

-

Catalyst Addition: Add the catalytic amount of p-TsOH·H₂O (0.01 equiv) to the mixture.

-

Reaction: Heat the reaction mixture to a temperature that allows for the slow distillation of the volatile byproducts (butyl formate, bp ~107°C; butanol, bp ~118°C). A typical reaction temperature might be 120-140°C.

-

Monitoring: Monitor the reaction progress by TLC or GC analysis, observing the disappearance of the starting ketone. The reaction is typically complete within 2-6 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (or another suitable solvent). Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield the pure cyclohexanone dibutyl ketal.

PART 2: The Bodroux-Chichibabin Aldehyde Synthesis

The Bodroux-Chichibabin synthesis is a classic and reliable method for converting a Grignard reagent into an aldehyde containing one additional carbon atom.[7][8] TBOF serves as the electrophilic source of this formyl carbon equivalent.

Mechanism: Nucleophilic Attack on an Electrophilic Carbon

The reaction proceeds via a straightforward nucleophilic addition-elimination pathway.[8]

-

Nucleophilic Attack: The highly nucleophilic Grignard reagent (R-MgBr) attacks the electrophilic central carbon of this compound.

-

Elimination: This attack results in the displacement of one butoxide group, which coordinates with the magnesium halide, forming a dibutyl acetal intermediate and a magnesium butoxy bromide salt (MgBr(OBu)).

-

Hydrolysis: The resulting acetal is stable to the reaction conditions but is readily hydrolyzed to the corresponding aldehyde under aqueous acidic workup.

The use of TBOF in this reaction is advantageous when higher temperatures are needed to ensure the reaction with less reactive Grignard reagents goes to completion.[8]

Experimental Protocol: Synthesis of Benzaldehyde

This protocol illustrates the synthesis of benzaldehyde from phenylmagnesium bromide, adapted from general procedures.[7][9]

Objective: To synthesize benzaldehyde from bromobenzene.

Materials:

-

Magnesium turnings (1.1 equiv)

-

Anhydrous diethyl ether or THF

-

Bromobenzene (1.0 equiv)

-

This compound (1.2 equiv)

-

Aqueous HCl (e.g., 10%)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Preparation: Prepare phenylmagnesium bromide in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar) by adding a solution of bromobenzene in anhydrous ether to magnesium turnings.

-

Addition of TBOF: Cool the freshly prepared Grignard solution in an ice bath. Slowly add a solution of this compound in anhydrous ether dropwise via an addition funnel. Maintain the temperature below 10°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, then gently reflux for an additional hour to ensure complete reaction.

-

Hydrolysis (Workup): Cool the reaction mixture again in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 10% aqueous HCl. This step hydrolyzes the intermediate acetal and dissolves the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether.

-

Washing: Combine the organic layers and wash them with saturated sodium bicarbonate solution (to remove any remaining acid) and then with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the resulting crude benzaldehyde by vacuum distillation.

PART 3: N-Formylation of Amines

This compound is an effective reagent for the N-formylation of primary and secondary amines, a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals.[10][11] Formamides are important intermediates and can also serve as protecting groups.[12]

Mechanism: Formation of Formimidates and Formamides

The reaction can proceed with or without an acid catalyst, depending on the reactivity of the amine.[13]

-

Initial Attack: The amine nitrogen acts as a nucleophile, attacking the central carbon of TBOF.

-

Butanol Elimination: A molecule of butanol is eliminated, forming an intermediate N-formimidate ester (an amide acetal).

-

Further Reaction/Hydrolysis:

-

With a second equivalent of amine, this intermediate can react further to form a formamidine.

-

More commonly, during workup or in the presence of trace water, the intermediate is hydrolyzed to the stable N-formyl product (formamide).

-

The use of an acid catalyst can accelerate the reaction, especially for less nucleophilic amines like anilines.[12] However, for many aliphatic amines, heating with TBOF alone is sufficient.[14]

Experimental Protocol: N-Formylation of Aniline

This protocol is adapted from procedures using triethyl orthoformate with an acid catalyst, which is often necessary for aromatic amines.[12]

Objective: To synthesize N-phenylformamide (formanilide).

Materials:

-

Aniline (1.0 equiv)

-

This compound (3.0 equiv)

-

Silica-supported sulfuric acid (H₂SO₄–SiO₂) or another solid acid catalyst

-

Acetonitrile (solvent)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine aniline (1.0 equiv), this compound (3.0 equiv), and the solid acid catalyst (e.g., 0.1 g per mmol of aniline). TBOF is used in excess to serve as both reagent and solvent.

-

Reaction: Heat the mixture to reflux (the boiling point will depend on the solvent if used, or TBOF itself). Given TBOF's high boiling point, a lower temperature (e.g., 80-100°C) may be sufficient and more controlled.

-

Monitoring: Follow the reaction's progress via TLC, observing the consumption of aniline. Reactions are often complete in under 2 hours.[12]

-

Workup: After completion, cool the reaction mixture. If a solid catalyst was used, it can be removed by simple filtration.

-

Concentration: Remove the excess this compound and other volatiles under reduced pressure.

-

Purification: The crude formanilide, which is often a solid, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

PART 4: Safety and Handling

As with all chemical reagents, proper handling of this compound is essential for laboratory safety.

-

Hazards: TBOF is a combustible liquid and can cause skin and serious eye irritation. It is sensitive to moisture and will slowly decompose in the presence of water or humid air.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles or a face shield, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames. Take measures to prevent the buildup of electrostatic charge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.

Conclusion

This compound is a powerful and often overlooked reagent in the synthetic chemist's toolkit. Its utility extends beyond being a simple analog of its methyl and ethyl counterparts. The strategic selection of TBOF, primarily for its high boiling point, allows for robust reaction conditions that can drive difficult transformations to completion. By understanding its core reaction mechanisms—as a protecting group, a formylating agent, a Grignard coupling partner, and an indispensable dehydrating agent—researchers can unlock new efficiencies and possibilities in the synthesis of complex and valuable molecules.

References

-

Grokipedia. (n.d.). Triethyl orthoformate. Retrieved from [Link]

-

Loba Chemie. (n.d.). TRIETHYL ORTHOFORMATE. Retrieved from [Link]

-

Alpha Chemika. (n.d.). TRIETHYL ORTHOFORMATE For Synthesis. Retrieved from [Link]

-

TURI. (2021). DOSS - Triethyl Orthoformate. Retrieved from [Link]

- Google Patents. (n.d.). US5399778A - Process for the preparation of ketals.

-

Wikipedia. (n.d.). Bodroux–Chichibabin aldehyde synthesis. Retrieved from [Link]

-

ChemicalDesk.Com. (2011). Bodroux-Chichibabin aldehyde synthesis. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2022). Catalytic Performance of Immobilized Sulfuric Acid on Silica Gel for N-Formylation of Amines with Triethyl Orthoformate. PMC - NIH. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Crucial Role of Triethyl Orthoformate in Modern Chemical Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

-

Wikipedia. (n.d.). Triethyl orthoformate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Mastering Organic Synthesis: The Essential Role of Triethyl Orthoformate. Retrieved from [Link]

-

ResearchGate. (n.d.). N-formylation of amines with triethyl orthoformate. Retrieved from [Link]

-

ResearchGate. (2014). A Convenient Method for the N-Formylation of Secondary Amines and Anilines Using Ammonium Formate. Retrieved from [Link]

-

ResearchGate. (2014). Formylation of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions for N-formylation of aniline. Retrieved from [Link]

-

Marinho, E. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. MDPI. Retrieved from [Link]

-

Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PMC - NIH. Retrieved from [Link]

- Google Patents. (n.d.). CN109180441A - A kind of synthetic method of triethyl orthoformate.

-

Ghosh, S., & Ghatak, U. R. (1988). Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. Indian Academy of Sciences. Retrieved from [Link]

-

Organic Syntheses. (1925). ETHYL ORTHOFORMATE. Retrieved from [Link]

Sources

- 1. 122-51-0 CAS | TRIETHYL ORTHOFORMATE | High Purity Solvents | Article No. 00349 [lobachemie.com]

- 2. DOSS [doss.turi.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Triethyl orthoformate CAS#: 122-51-0 [m.chemicalbook.com]

- 5. Dimethyl Acetals [organic-chemistry.org]

- 6. US5399778A - Process for the preparation of ketals - Google Patents [patents.google.com]

- 7. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]

- 8. ChemicalDesk.Com: Bodroux-Chichibabin aldehyde synthesis [allchemist.blogspot.com]

- 9. Triethyl orthoformate - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. Chemical uses of triethyl orthoformate_Chemicalbook [chemicalbook.com]

- 12. Catalytic Performance of Immobilized Sulfuric Acid on Silica Gel for N-Formylation of Amines with Triethyl Orthoformate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. repositorium.uminho.pt [repositorium.uminho.pt]

- 14. researchgate.net [researchgate.net]

Solubility of tributyl orthoformate in common organic solvents

An In-Depth Technical Guide to the Solubility of Tributyl Orthoformate in Common Organic Solvents

Authored by a Senior Application Scientist

Abstract

This compound (TBOF), also known by its IUPAC name 1-(dibutoxymethoxy)butane, is a key orthoester in organic synthesis, valued for its role as a protecting group, a reagent in formylation reactions, and a water scavenger.[1][2] Despite its utility, readily available quantitative data on its solubility in common organic solvents is sparse in published literature and safety data sheets.[3] This guide provides a comprehensive analysis of the solubility characteristics of this compound, grounded in fundamental chemical principles and supported by data from analogous compounds. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to effectively use TBOF in various solvent systems.

Introduction: The Chemical Nature of this compound

This compound (C₁₃H₂₈O₃) is the tributyl ester of orthoformic acid.[1] Structurally, it features a central carbon atom bonded to three butoxy groups (-OCH₂CH₂CH₂CH₃). This arrangement confers specific chemical properties that are critical to understanding its solubility. The molecule lacks any acidic protons and the three ether-like oxygen atoms are sterically hindered by the bulky butyl chains. This structure results in a molecule with low overall polarity and no capacity for hydrogen bond donation. Its primary intermolecular interactions are van der Waals forces.

Understanding the solubility of TBOF is not merely an academic exercise. In practical applications, from pharmaceutical synthesis to polymer manufacturing, solvent selection is paramount. It dictates reaction kinetics, influences impurity profiles, and is a critical factor in downstream processing, including product isolation and purification. An incorrect solvent choice can lead to reaction failure, low yields, or complex purification challenges.

The "Like Dissolves Like" Principle: A Predictive Framework

The solubility of a solute in a solvent is governed by the principle that substances with similar intermolecular forces are likely to be miscible or soluble in one another.[4] Given the predominantly nonpolar, hydrocarbon-like nature of this compound's three butyl chains, we can predict its solubility behavior across different solvent classes.

To add confidence to this predictive framework, we will draw parallels with the well-documented properties of its lower alkyl homolog, triethyl orthoformate (TEOF). TEOF is widely reported to be soluble in or miscible with common organic solvents like ethanol, diethyl ether, and chloroform, while showing limited solubility and a tendency to decompose in water.[5][6][7] The addition of three extra methylene groups per alkyl chain in TBOF increases its nonpolar character, suggesting it will follow a similar or even more pronounced trend of solubility in nonpolar solvents.

Visualizing Solvent-Solute Interactions

The following diagram illustrates the relationship between the molecular properties of this compound and its affinity for solvents of varying polarities.

Caption: "Like Dissolves Like" principle applied to this compound.

Predicted Solubility Profile of this compound